molecular formula C13H15ClN4OS B5302310 N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5302310
M. Wt: 310.80 g/mol
InChI Key: SFAKOEGVNOVUJK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CBTA and has been synthesized using various methods. It has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The exact mechanism of action of CBTA is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in fungal and cancer cell growth. CBTA has been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. CBTA has also been shown to inhibit the activity of various cancer cell proteins, including tubulin and topoisomerase II.
Biochemical and physiological effects:
CBTA has been shown to have various biochemical and physiological effects, including the inhibition of fungal and cancer cell growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways involved in cell growth and differentiation. Additionally, CBTA has been shown to have low toxicity in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

CBTA has several advantages for lab experiments, including its high purity, low toxicity, and potential applications in various scientific research fields. However, CBTA also has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations should be considered when designing experiments involving CBTA.

Future Directions

There are several potential future directions for CBTA research, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of novel derivatives with improved activity and selectivity. Additionally, CBTA could be studied for its potential applications in other scientific research fields, including neuroscience and infectious diseases.
In conclusion, CBTA is a promising chemical compound with potential applications in various scientific research fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of CBTA as a therapeutic agent.

Synthesis Methods

The synthesis of CBTA involves the reaction of 4-chlorobenzyl chloride with 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid in the presence of a base. The reaction produces CBTA as a white crystalline solid with a yield of 70-80%. The purity of the compound can be confirmed using various analytical techniques, including NMR, IR, and HPLC.

Scientific Research Applications

CBTA has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an antifungal agent, as it has shown promising results in inhibiting the growth of various fungal strains. Additionally, CBTA has been investigated for its potential use in cancer therapy, as it has shown cytotoxic effects against various cancer cell lines.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4OS/c1-9-16-17-13(18(9)2)20-8-12(19)15-7-10-3-5-11(14)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAKOEGVNOVUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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